molecular formula C17H11BrClNO3 B3918671 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B3918671
M. Wt: 392.6 g/mol
InChI Key: BCYUCSOQSRSRCW-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BRB, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BRB belongs to the class of pyrrolone derivatives and has shown promising results in various scientific studies.

Mechanism of Action

4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exerts its therapeutic effects by inhibiting various signaling pathways involved in inflammation and cancer progression. It inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its low toxicity profile. It has been shown to be safe in animal models even at high doses. However, one of the limitations of 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the exploration of the potential of 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative diseases. Furthermore, the development of novel formulations of 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one that improve its solubility and bioavailability could also be an area of future research.

Scientific Research Applications

4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been tested in various in vitro and in vivo models, including cancer cell lines, animal models of inflammation, and neurodegenerative diseases.

properties

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(2-chlorophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO3/c18-10-7-5-9(6-8-10)15(21)13-14(20-17(23)16(13)22)11-3-1-2-4-12(11)19/h1-8,14,21H,(H,20,23)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYUCSOQSRSRCW-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

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